molecular formula C13H13F3N2O B5588959 4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

Cat. No. B5588959
M. Wt: 270.25 g/mol
InChI Key: USZCOHZCBBWVJT-UHFFFAOYSA-N
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Description

The chemical compound 4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol belongs to the diazepine class, which is known for its diverse biological activities. Research into diazepine derivatives has shown their potential in various fields due to their complex molecular structures and reactivity.

Synthesis Analysis

The synthesis of diazepine derivatives, including those similar to the specified compound, often involves one-pot condensation reactions. For instance, Ahumada et al. (2016) describe the synthesis of diazepines via a one-pot double condensation reaction, yielding compounds with significant yields and demonstrating the versatility of synthesis approaches for this class of compounds (Ahumada et al., 2016).

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered heterocyclic ring containing nitrogen atoms. The crystal and molecular structures of these compounds, determined through X-ray diffraction, reveal details about their geometry and confirm the presence of various tautomeric forms in both solution and solid state. Such structural insights are crucial for understanding the chemical behavior of these compounds (Ahumada et al., 2016).

Chemical Reactions and Properties

Diazepine derivatives undergo a range of chemical reactions, influenced by their unique structural features. Research has explored reactions such as cyclizations and condensations to synthesize new diazepine compounds, highlighting the reactivity and potential for generating diverse derivatives with varied chemical properties (Ali & Assiri, 2021).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and substituent groups. Studies on these compounds often include detailed characterization using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography to elucidate their physical characteristics (Ahumada et al., 2016).

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in various fields. The studies often focus on their electronic structure, tautomeric forms, and potential as intermediates in organic synthesis, providing insights into their chemical versatility and functionalization potential (Ahumada et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-8-2-3-11(19)9(6-8)10-7-12(13(14,15)16)18-5-4-17-10/h2-3,6-7,18-19H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZCOHZCBBWVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

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